Cas no 1316224-03-9 (4-methyl-2-(pyrrolidin-2-yl)pyrimidine)

4-methyl-2-(pyrrolidin-2-yl)pyrimidine 化学的及び物理的性質
名前と識別子
-
- Pyrimidine, 4-methyl-2-(2-pyrrolidinyl)-
- 4-methyl-2-(pyrrolidin-2-yl)pyrimidine
- 1316224-03-9
- CS-0282281
- EN300-1461950
- CCG-209867
- AKOS012621605
-
- インチ: 1S/C9H13N3/c1-7-4-6-11-9(12-7)8-3-2-5-10-8/h4,6,8,10H,2-3,5H2,1H3
- InChIKey: OPWLBSAEKMFVTP-UHFFFAOYSA-N
- ほほえんだ: C1(C2CCCN2)=NC=CC(C)=N1
計算された属性
- せいみつぶんしりょう: 163.110947427g/mol
- どういたいしつりょう: 163.110947427g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
じっけんとくせい
- 密度みつど: 1.076±0.06 g/cm3(Predicted)
- ふってん: 274.2±33.0 °C(Predicted)
- 酸性度係数(pKa): 8.48±0.10(Predicted)
4-methyl-2-(pyrrolidin-2-yl)pyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1461950-5.0g |
4-methyl-2-(pyrrolidin-2-yl)pyrimidine |
1316224-03-9 | 5g |
$3189.0 | 2023-05-26 | ||
Enamine | EN300-1461950-50mg |
4-methyl-2-(pyrrolidin-2-yl)pyrimidine |
1316224-03-9 | 50mg |
$707.0 | 2023-09-29 | ||
Enamine | EN300-1461950-0.1g |
4-methyl-2-(pyrrolidin-2-yl)pyrimidine |
1316224-03-9 | 0.1g |
$968.0 | 2023-05-26 | ||
Enamine | EN300-1461950-2.5g |
4-methyl-2-(pyrrolidin-2-yl)pyrimidine |
1316224-03-9 | 2.5g |
$2155.0 | 2023-05-26 | ||
Enamine | EN300-1461950-0.05g |
4-methyl-2-(pyrrolidin-2-yl)pyrimidine |
1316224-03-9 | 0.05g |
$924.0 | 2023-05-26 | ||
Enamine | EN300-1461950-2500mg |
4-methyl-2-(pyrrolidin-2-yl)pyrimidine |
1316224-03-9 | 2500mg |
$1650.0 | 2023-09-29 | ||
Enamine | EN300-1461950-500mg |
4-methyl-2-(pyrrolidin-2-yl)pyrimidine |
1316224-03-9 | 500mg |
$809.0 | 2023-09-29 | ||
Enamine | EN300-1461950-1000mg |
4-methyl-2-(pyrrolidin-2-yl)pyrimidine |
1316224-03-9 | 1000mg |
$842.0 | 2023-09-29 | ||
Enamine | EN300-1461950-1.0g |
4-methyl-2-(pyrrolidin-2-yl)pyrimidine |
1316224-03-9 | 1g |
$1100.0 | 2023-05-26 | ||
Enamine | EN300-1461950-0.5g |
4-methyl-2-(pyrrolidin-2-yl)pyrimidine |
1316224-03-9 | 0.5g |
$1056.0 | 2023-05-26 |
4-methyl-2-(pyrrolidin-2-yl)pyrimidine 関連文献
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1. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
4-methyl-2-(pyrrolidin-2-yl)pyrimidineに関する追加情報
Introduction to 4-methyl-2-(pyrrolidin-2-yl)pyrimidine (CAS No. 1316224-03-9)
4-methyl-2-(pyrrolidin-2-yl)pyrimidine, identified by its Chemical Abstracts Service (CAS) number 1316224-03-9, is a significant compound in the realm of pharmaceutical and agrochemical research. This heterocyclic organic molecule belongs to the pyrimidine class, characterized by a six-membered ring containing two nitrogen atoms. The presence of a methyl group at the 4-position and a pyrrolidine substituent at the 2-position imparts unique chemical and biological properties, making it a valuable scaffold for drug discovery and material science applications.
The compound's structural configuration, featuring a pyrrolidin-2-yl moiety, contributes to its versatility in molecular design. Pyrrolidine derivatives are widely recognized for their role in medicinal chemistry due to their ability to enhance binding affinity and metabolic stability. In the context of 4-methyl-2-(pyrrolidin-2-yl)pyrimidine, this structural feature is particularly noteworthy, as it has been leveraged in the development of novel bioactive molecules.
Recent advancements in synthetic chemistry have enabled more efficient methodologies for the preparation of 4-methyl-2-(pyrrolidin-2-yl)pyrimidine. These innovations include transition-metal-catalyzed cross-coupling reactions, which have streamlined the introduction of functional groups while maintaining high selectivity. Such improvements are crucial for scaling up production and reducing costs, thereby facilitating further exploration of its applications.
In the pharmaceutical industry, 4-methyl-2-(pyrrolidin-2-yl)pyrimidine has garnered attention as a key intermediate in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in developing kinase inhibitors, which play a critical role in treating cancers and inflammatory diseases. The pyrimidine core is particularly adept at mimicking ATP or other natural substrates, allowing for precise interaction with enzyme active sites.
One notable area of research involves the application of 4-methyl-2-(pyrrolidin-2-yl)pyrimidine in antiviral therapies. Researchers have explored its potential as a precursor to compounds that disrupt viral replication mechanisms. The structural flexibility provided by the pyrrolidine ring allows for modifications that can fine-tune pharmacokinetic properties, such as solubility and bioavailability. This adaptability has been instrumental in designing molecules with improved therapeutic profiles.
The agrochemical sector has also benefited from the investigation of 4-methyl-2-(pyrrolidin-2-yl)pyrimidine. Its derivatives have shown promise as herbicides and fungicides, offering new solutions to crop protection challenges. By integrating this compound into novel formulations, scientists aim to develop environmentally sustainable alternatives that minimize ecological impact while maintaining efficacy.
From a material science perspective, 4-methyl-2-(pyrrolidin-2-yl)pyrimidine exhibits interesting electronic properties that make it suitable for use in organic semiconductors and light-emitting diodes (OLEDs). The conjugated system within the pyrimidine ring contributes to its ability to absorb and emit light across specific wavelengths, making it a candidate for optoelectronic applications.
The synthesis of 4-methyl-2-(pyrrolidin-2-yl)pyrimidine typically involves multi-step reactions starting from readily available precursors. A common approach includes condensation reactions followed by functional group transformations to introduce the desired substituents. Advances in computational chemistry have also facilitated the design of synthetic routes with higher yields and fewer byproducts, aligning with green chemistry principles.
In conclusion, 4-methyl-2-(pyrrolidin-2-yl)pyrimidine (CAS No. 1316224-03-9) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and materials science. Its unique structural features and chemical properties continue to drive innovation in drug discovery and industrial processes. As research progresses, further insights into its potential are expected to emerge, solidifying its role as a cornerstone in modern chemical development.
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